Cinnamyl alcohol basic chemical and physical properties
Cinnamyl alcohol basic chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and physical properties of cinnamyl alcohol. The information is intended for use in research, development, and quality control settings. All quantitative data is summarized in tables for ease of reference, and detailed experimental protocols for key physical property measurements are provided.
Chemical Identity and Structure
Cinnamyl alcohol, systematically named (2E)-3-phenylprop-2-en-1-ol, is an aromatic alcohol.[1][2] It consists of a phenyl group attached to a propenol backbone.[3] The compound exists as a white to pale yellow crystalline solid at room temperature and is characterized by a distinctive sweet, balsamic odor reminiscent of hyacinth.[1][2][4][5][6] It is found naturally in esterified form in storax, Balsam of Peru, and cinnamon leaves.[4][7]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (E)-3-phenylprop-2-en-1-ol[2] |
| Other Names | Cinnamic alcohol, Styryl carbinol, Phenylallyl alcohol, Styron[4][7] |
| CAS Number | 104-54-1[1][8] |
| Molecular Formula | C₉H₁₀O[1][8] |
| Molecular Weight | 134.18 g/mol [1][8] |
| SMILES | C1=CC=C(C=C1)/C=C/CO[2] |
| InChI Key | OOCCDEMITAIZTP-QPJJXVBHSA-N[9] |
Physicochemical Properties
The physical and chemical properties of cinnamyl alcohol are crucial for its application in various fields, including perfumery, flavorings, and as an intermediate in pharmaceutical synthesis.[1][3]
Table 2: Physical Properties
| Property | Value | Conditions |
| Appearance | White to pale cream/yellow crystalline solid[1][3][10] | Standard |
| Odor | Sweet, balsamic, hyacinth-like[1][6][7] | Standard |
| Melting Point | 30-33 °C[1][4][9] | - |
| Boiling Point | 250-258 °C[3][4][7] | 760 mmHg |
| Density | 1.044 g/mL[1][9] | at 25 °C |
| 1.0397 g/cm³[4][8] | at 35 °C | |
| Vapor Pressure | <0.01 mmHg[9][11] | at 25 °C |
| 0.012 mmHg[12][13] | at 25 °C | |
| Flash Point | >93.3 °C (closed cup)[7] | - |
| 126 °C[4][6] | - | |
| Refractive Index | 1.5819[7] | at 20 °C |
| 1.5758[7] | at 33 °C | |
| logP (Octanol/Water) | 1.70 - 1.95[2][14] | - |
Table 3: Solubility Data
| Solvent | Solubility | Temperature |
| Water | Slightly soluble; 1.8 g/L[1][4][10][12] | 20 °C |
| Ethanol | Freely soluble[1][7][11] | Standard |
| Diethyl Ether | Freely soluble[7][11] | Standard |
| Acetone | Soluble[4] | Standard |
| Dichloromethane | Soluble[4] | Standard |
| Glycerol | Soluble[7][11] | Standard |
Table 4: Spectral Data
| Technique | Description |
| ¹H NMR | Spectra available, shows characteristic peaks for phenyl, vinyl, and methylene (B1212753) protons.[15][16] |
| ¹³C NMR | Spectra available, confirms the carbon skeleton of the molecule.[15][17] |
| Infrared (IR) | Spectra available, shows characteristic absorptions for O-H, C=C (aromatic and vinyl), and C-O stretching.[15][17] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, showing the molecular ion peak and characteristic fragmentation patterns.[17] |
Experimental Protocols
The following are detailed methodologies for determining key physical properties of cinnamyl alcohol.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus with a heated metal block.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Cinnamyl alcohol sample (finely powdered)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: If the cinnamyl alcohol sample is not already a fine powder, gently grind it using a mortar and pestle.
-
Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned with its bulb level with the sample.
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This helps in saving time for the accurate determination. Allow the apparatus to cool sufficiently before proceeding.
-
Accurate Determination: Heat the block again, but at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).
-
Repeat: For accuracy, repeat the determination with a fresh sample in a new capillary tube. The results should be consistent.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since cinnamyl alcohol is a solid at room temperature, it must first be melted.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Bunsen burner or other heat source
-
Stand and clamp
-
Cinnamyl alcohol sample
Procedure:
-
Sample Preparation: Place a small amount of cinnamyl alcohol into the fusion tube and gently heat it until it melts.
-
Apparatus Assembly: Attach the fusion tube containing the molten sample to a thermometer using a rubber band or thread. The bottom of the fusion tube should be level with the thermometer bulb.
-
Capillary Insertion: Place the capillary tube (sealed end up) into the molten sample inside the fusion tube.
-
Heating: Clamp the Thiele tube and fill it with mineral oil so that the side arm is about two-thirds full. Suspend the thermometer and fusion tube assembly in the Thiele tube, ensuring the sample is below the oil level and the open end of the fusion tube is above the oil.
-
Observation: Gently heat the side arm of the Thiele tube. The convection currents will ensure uniform heating of the oil. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
Recording: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. Record this temperature.
Solubility Determination
This protocol outlines a qualitative method to determine the solubility of cinnamyl alcohol in various solvents.
Materials:
-
Test tubes and rack
-
Spatula
-
Graduated pipettes or cylinders
-
Cinnamyl alcohol sample
-
Solvents (e.g., water, ethanol, diethyl ether)
Procedure:
-
Sample Addition: Place approximately 20-30 mg of cinnamyl alcohol into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.
-
Observation: Observe the mixture carefully.
-
Soluble: The solid dissolves completely, forming a clear, homogeneous solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Recording: Record the observation for each solvent tested. For quantitative determination, a gravimetric method involving the preparation of a saturated solution and subsequent evaporation of the solvent would be employed.
Chemical Synthesis and Reactivity
Cinnamyl alcohol is a versatile intermediate in organic synthesis. For instance, it serves as a precursor in the synthesis of the antidepressant drug reboxetine.
Figure 1: Simplified workflow for the synthesis of Reboxetine from Cinnamyl Alcohol.
Biological Context and Potential Applications
Recent research has investigated the neuroprotective properties of cinnamyl alcohol. While the exact mechanisms are still under investigation, one area of interest is its potential interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Alcohols are known to act as positive allosteric modulators of GABAₐ receptors, enhancing the inhibitory effects of GABA.[15][17]
Figure 2: Hypothetical modulation of a GABA-A receptor by Cinnamyl Alcohol.
General Experimental Workflow
The characterization of a chemical compound like cinnamyl alcohol typically follows a structured workflow to ensure comprehensive analysis and identification.
Figure 3: General workflow for the characterization of a chemical compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. selectscience.net [selectscience.net]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselective synthesis of (+)-(S,S)-reboxetine | Semantic Scholar [semanticscholar.org]
- 15. Synaptic GABAergic and glutamatergic mechanisms underlying alcohol sensitivity in mouse hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synaptic GABAergic and glutamatergic mechanisms underlying alcohol sensitivity in mouse hippocampal neurons. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 17. Frontiers | GABAergic signaling in alcohol use disorder and withdrawal: pathological involvement and therapeutic potential [frontiersin.org]
